

Application Notes and Protocols for In Vivo Studies of C2-Antifolates

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Compound of Interest

Compound Name: Antifolate C2

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Introduction

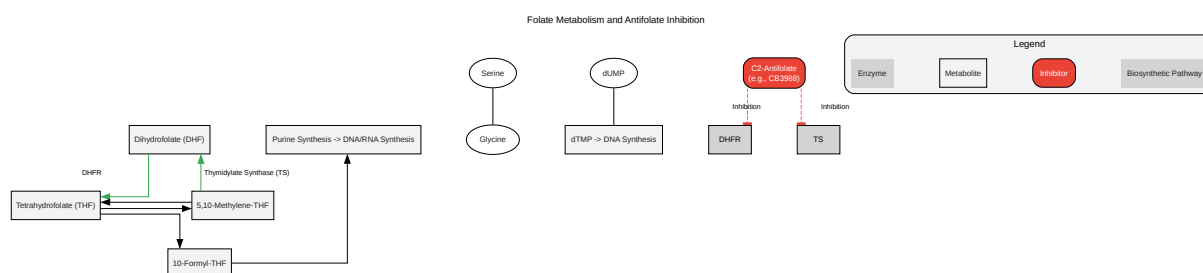
Antifolates are a class of antimetabolite drugs that interfere with the metabolic processes involving folic acid (vitamin B9).[1] They are crucial in the treatment of cancer and inflammatory diseases.[1] These compounds work by disrupting the synthesis of purines and thymidylate, which are essential for DNA and RNA synthesis, thereby inhibiting cell division.[1][2] This document provides detailed application notes and protocols for the in vivo experimental design of C2-modified antifolates, using the experimental drug CB3988 (C2-desamino-C2-methyl-N10-propargyl-2'-trifluoromethyl-5,8-dideazafolic acid) as a primary example.

Mechanism of Action: Targeting Folate Metabolism

C2-antifolates, like other drugs in this class, primarily exert their cytotoxic effects by inhibiting key enzymes in the folate pathway. The two main targets are Dihydrofolate Reductase (DHFR) and Thymidylate Synthase (TS).[1][2][3]

- Dihydrofolate Reductase (DHFR): This enzyme is critical for regenerating tetrahydrofolate (THF) from dihydrofolate (DHF). THF is a vital cofactor for the synthesis of purines and thymidylate. Inhibition of DHFR leads to a depletion of THF pools, which in turn halts DNA synthesis and repair, ultimately leading to cell cycle arrest and apoptosis.[1][3]

- The diagram below illustrates the central role of DHFR and TS in the folate metabolism pathway and the points of inhibition by antifolates.



Caption: Folate metabolism and points of antifolate inhibition.

The following tables summarize key quantitative data for the experimental C2-antifolate CB3988, derived from *in vivo* studies in mice and rats.

Table 1: Pharmacokinetic Parameters of CB3988

Parameter	Mouse	Rat	Reference
Dose (i.v.)	500 mg/kg	100 mg/kg	[4]
Peak Signal (Upper Abdomen)	10-40 min	-	[4]
Half-life (Upper Abdomen Signal)	28 min	-	[4]
Peak Signal (Lower Abdomen)	60-90 min	-	[4]
Clearance	Rapid biliary and urinary excretion	Rapid biliary and urinary excretion	[4]
Alpha Phase Half-life	-	2-fold faster than ICI 198583	[4]

Table 2: In Vivo Efficacy of Antifolates in Xenograft Models (Representative Data)

Compound	Cancer Model	Dosing Regimen	Tumor Growth Inhibition (TGI)	Reference
MTA (Pemetrexed)	H460 Lung Carcinoma	Daily for 5 days for 2 weeks	Greater-than-additive with gemcitabine	[5]
MTA (Pemetrexed)	Calu-6 Lung Carcinoma	In combination	Highly effective with cisplatin or oxaliplatin	[5]
MTA (Pemetrexed)	MX-1 Breast Carcinoma	6h prior to 5-fluorouracil	Greater-than-additive	[5]

Note: Specific TGI percentages for CB3988 are not readily available in the public domain. The data for MTA (Pemetrexed), a clinically approved multitargeted antifolate, is provided as a representative example of expected efficacy.

Table 3: Toxicity Profile of a Related Antifolate (CB 3717)

Toxicity Type	Organ	Observation	Dose	Reference
Nephrotoxicity	Kidney	>20% decrease in creatinine clearance	400 mg/m ²	[6]
Hepatotoxicity	Liver	Increased plasma GPT levels	225-400 mg/m ²	[6]
General	-	Malaise	225-400 mg/m ²	[6]

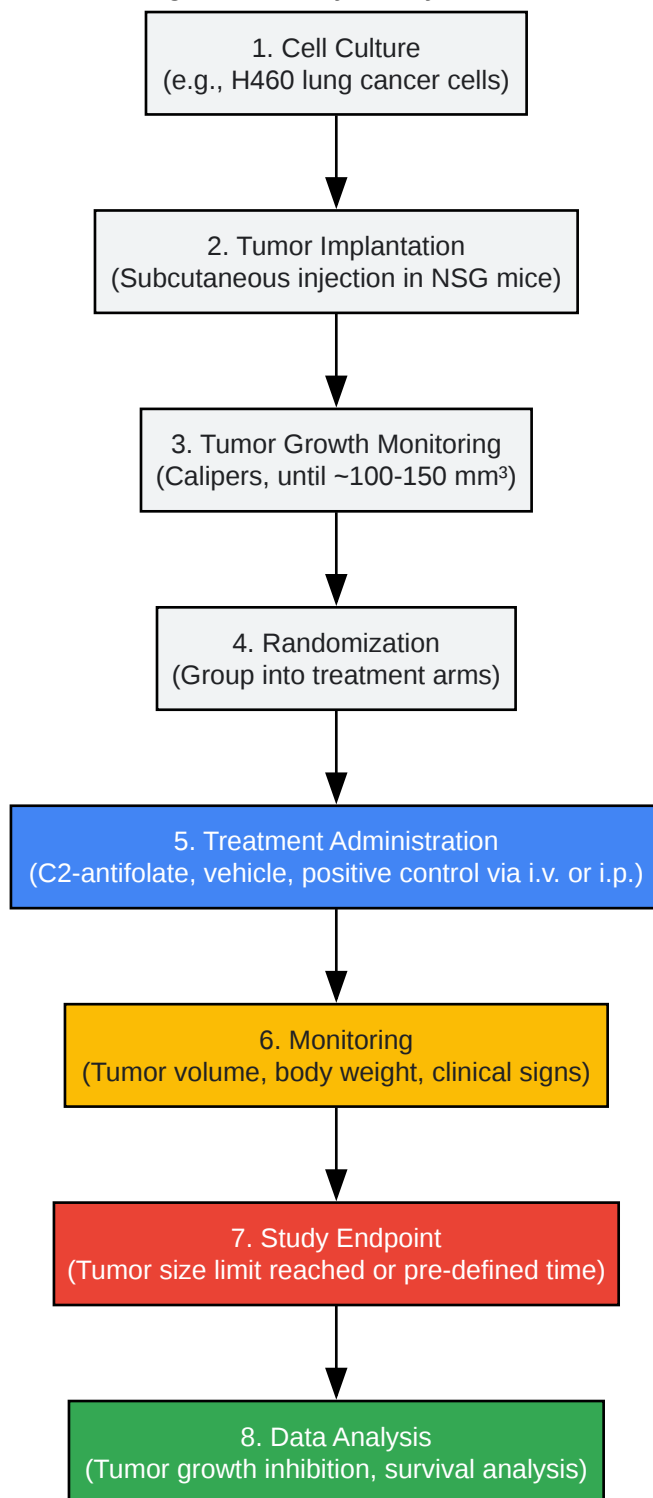
Note: This data is for the related thymidylate synthase inhibitor CB 3717 and is intended to guide toxicity assessment for novel C2-antifolates.

Experimental Protocols

Protocol 1: In Vivo Efficacy Assessment in a Human Tumor Xenograft Model

This protocol outlines the steps to evaluate the antitumor efficacy of a C2-antifolate using a subcutaneous xenograft model in immunodeficient mice.

Xenograft Efficacy Study Workflow

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Caption: Workflow for a xenograft efficacy study.

Materials:

- Human cancer cell line (e.g., H460 non-small cell lung carcinoma)
- Immunodeficient mice (e.g., NSG or nude mice), 6-8 weeks old
- Growth medium and supplements
- Matrigel
- C2-antifolate test compound
- Vehicle control (e.g., saline, DMSO/saline mixture)
- Positive control (e.g., Pemetrexed)
- Calipers, syringes, needles
- Anesthetic

Procedure:

- Cell Culture and Preparation:
 - Culture cancer cells according to standard protocols.
 - On the day of implantation, harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 2×10^7 cells/mL.
- Tumor Implantation:
 - Anesthetize the mice.
 - Subcutaneously inject 100 μ L of the cell suspension (2×10^6 cells) into the right flank of each mouse.
- Tumor Growth Monitoring:
 - Monitor mice daily for tumor development.

- Once tumors are palpable, measure tumor dimensions with calipers 2-3 times per week.
- Calculate tumor volume using the formula: $(\text{Length} \times \text{Width}^2)/2$.
- Randomization:
 - When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 per group).
- Drug Administration:
 - Prepare the C2-antifolate formulation in the chosen vehicle on each day of dosing.
 - Administer the test compound, vehicle control, and positive control to the respective groups according to the predetermined dose and schedule (e.g., intravenous or intraperitoneal injection).
- Monitoring During Treatment:
 - Continue to monitor tumor volume and body weight 2-3 times per week.
 - Observe the animals daily for any signs of toxicity (e.g., weight loss, lethargy, ruffled fur).
- Study Termination and Analysis:
 - Terminate the study when tumors in the control group reach the protocol-defined size limit or after a pre-defined treatment period.
 - At the end of the study, euthanize the animals, and excise and weigh the tumors.
 - Calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the control group.

Protocol 2: Acute and Sub-chronic Toxicity Assessment

This protocol describes a general approach to assess the toxicity of a C2-antifolate in rodents.

Materials:

- Healthy rodents (e.g., Sprague-Dawley rats or CD-1 mice), equal numbers of males and females.
- C2-antifolate test compound.
- Vehicle.
- Standard laboratory animal diet and water.

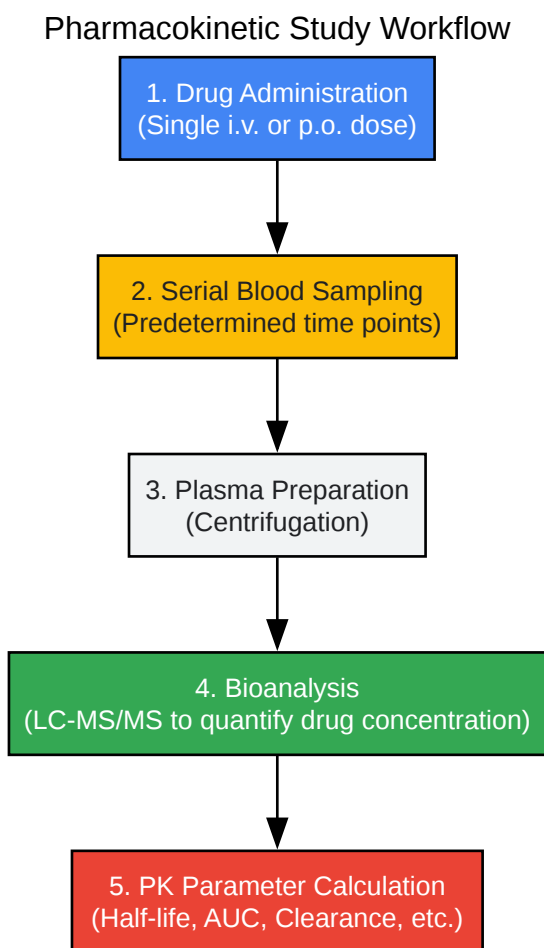
Procedure:

- Acute Toxicity (Dose Range Finding):
 - Administer the C2-antifolate at escalating single doses to small groups of animals (n=3-5 per group).
 - Observe animals for 14 days for signs of toxicity and mortality.
 - Determine the maximum tolerated dose (MTD) and identify potential target organs for toxicity.
- Sub-chronic Toxicity (Repeated Dose Study):
 - Based on the MTD from the acute study, select at least three dose levels (low, mid, high).
 - Administer the C2-antifolate daily or on a clinically relevant schedule for a period of 28 or 90 days.
 - Include a control group receiving the vehicle only.
 - Observations:
 - Record clinical signs of toxicity daily.
 - Measure body weight and food consumption weekly.
 - Perform ophthalmological examinations before and at the end of the study.
 - Clinical Pathology:

- Collect blood samples at termination for hematology and clinical chemistry analysis (e.g., complete blood count, liver enzymes, kidney function tests).
- Necropsy and Histopathology:
 - At the end of the study, perform a full necropsy on all animals.
 - Weigh major organs.
 - Collect a comprehensive set of tissues for histopathological examination, with a focus on potential target organs identified in the acute study.

Protocol 3: Pharmacokinetic (PK) Analysis

This protocol details the procedure for determining the pharmacokinetic profile of a C2-antifolate in rodents.



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